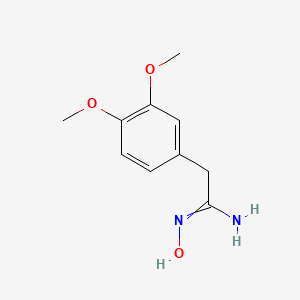

2-(3,4-dimethoxyphenyl)-N'-hydroxyethanimidamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3,4-dimethoxyphenyl)-N'-hydroxyethanimidamide is an organic compound that features a phenyl ring substituted with two methoxy groups and an N-hydroxyacetimidamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N'-hydroxyethanimidamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to a Beckmann rearrangement to yield the desired N-hydroxyacetimidamide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or other purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,4-dimethoxyphenyl)-N'-hydroxyethanimidamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The imidamide moiety can be reduced to form the corresponding amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-(3,4-dimethoxyphenyl)-N'-hydroxyethanimidamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive compounds.

Wirkmechanismus

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N'-hydroxyethanimidamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interact with cellular proteins and enzymes involved in critical biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.

3,4-Dimethoxyphenylacetic acid: Used in the synthesis of various pharmaceuticals.

3,4-Dimethoxyphenylacetonitrile: An intermediate in the synthesis of muscle relaxants

Uniqueness

2-(3,4-dimethoxyphenyl)-N'-hydroxyethanimidamide is unique due to its N-hydroxyacetimidamide moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature allows it to participate in unique chemical reactions and exhibit specific biological activities that are not observed in its analogues.

Biologische Aktivität

2-(3,4-Dimethoxyphenyl)-N'-hydroxyethanimidamide is a compound that has garnered attention due to its potential biological activities, particularly in neuroprotection, anti-inflammatory responses, and antioxidant properties. This article synthesizes recent research findings and provides insights into the compound's mechanisms of action, efficacy, and safety profile.

Chemical Structure and Properties

The compound features a hydroxylamine moiety linked to an ethanimidamide structure, with a 3,4-dimethoxyphenyl substituent. This structural configuration is hypothesized to influence its biological activity by enhancing interactions with various biological targets.

Neuroprotective Effects

Recent studies have demonstrated that this compound exhibits significant neuroprotective properties. It has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases such as Alzheimer's. The compound showed IC50 values of 1.37 µM for AChE and 0.95 µM for BuChE, indicating potent inhibitory activity compared to standard drugs .

Anti-inflammatory Activity

The compound also displays notable anti-inflammatory effects. In vitro assays revealed IC50 values of 7.09 µM for COX-1, 0.38 µM for COX-2, and 0.84 µM for 5-LOX, suggesting strong inhibition of inflammatory pathways. The selectivity index for COX-2 was calculated at 18.70, highlighting its potential as a selective anti-inflammatory agent .

Antioxidant Activity

The antioxidant capacity of this compound was assessed through various assays. The results indicated a robust ability to scavenge free radicals in both in vitro and in vivo models, attributed to the presence of polar functional groups that enhance electron donation capabilities .

Pharmacokinetics and Toxicity Profile

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest that this compound has favorable pharmacokinetic properties with good gastrointestinal absorption and low toxicity levels. Specifically, it showed no significant hepatic or cardiotoxic effects in animal models. Skin sensitization tests yielded confidence scores indicating low potential for skin irritation .

Case Studies

Molecular Docking Studies

Molecular docking studies were conducted to explore the binding interactions between the compound and its target proteins associated with cholinesterase activity and inflammatory pathways. The results indicated favorable binding energies that support the observed biological activities.

Eigenschaften

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N'-hydroxyethanimidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-14-8-4-3-7(5-9(8)15-2)6-10(11)12-13/h3-5,13H,6H2,1-2H3,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJFPRBYVVFXVFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=NO)N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42191-48-0 |

Source

|

| Record name | N-Hydroxy-3,4-dimethoxybenzeneethanimidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42191-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.